Echinone

Catalog No.
S564563
CAS No.
80348-65-8
M.F
C19H20O6
M. Wt
344.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Echinone

CAS Number

80348-65-8

Product Name

Echinone

IUPAC Name

[(1S)-1-(4-hydroxy-1-methoxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C19H20O6/c1-10(2)5-8-16(25-11(3)20)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24-4/h5-7,9,16,23H,8H2,1-4H3/t16-/m0/s1

InChI Key

SCIUCADXFKAPEB-INIZCTEOSA-N

SMILES

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1OC)O)OC(=O)C)C

Canonical SMILES

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1OC)O)OC(=O)C)C

Isomeric SMILES

CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1OC)O)OC(=O)C)C

Echinone is an acetate ester and a hydroxy-1,4-naphthoquinone.

Echinenone is a carotenoid compound, specifically classified as a ketocarotenoid. Its chemical formula is C40H54OC_{40}H_{54}O, and it is derived from beta-carotene through the oxidation process at the 4-position, resulting in the formation of a ketone. Echinenone is notable for its dark violet needle-like crystalline structure, with a melting point ranging from 192°C to 193°C . It exhibits unique spectroscopic properties, demonstrating absorption bands that are characteristic of carotenoids, making it significant in various biological and chemical applications.

, particularly in the biosynthetic pathways of carotenoids. It is synthesized from beta-carotene via enzymatic processes involving beta-carotene hydroxylase and beta-carotene ketolase, which facilitate the conversion of beta-carotene into zeaxanthin and echinenone respectively . Additionally, echinenone can undergo further transformations to produce derivatives such as 3′-hydroxyechinenone through hydroxylation reactions .

In laboratory settings, echinenone is often used as an internal standard to monitor the stability and degradation of carotenoids during chemical analyses .

Echinenone exhibits significant biological activities, particularly in photoprotection and antioxidant functions. It plays a crucial role in protecting photosystem II from photoinhibition by dissipating excess light energy as heat, thereby preventing oxidative damage . Echinenone and its derivatives have been shown to scavenge reactive oxygen species, including singlet oxygen, which is detrimental to cellular components . Furthermore, it has been noted for its potential neuroprotective effects by inhibiting acetylcholinesterase activity, which may enhance cholinergic neurotransmission .

Echinenone can be synthesized through various methods:

  • Biosynthetic Pathways: The primary natural synthesis occurs in certain algae and plants where beta-carotene is enzymatically converted into echinenone via hydroxylation and ketolation.
  • Chemical Synthesis: Laboratory synthesis may involve the oxidation of beta-carotene using oxidizing agents under controlled conditions to yield echinenone.
  • Extraction: Echinenone can also be isolated from natural sources such as sea urchins or specific strains of algae (e.g., Botryococcus braunii), where it accumulates as a pigment .

Echinenone has diverse applications across several fields:

  • Nutraceuticals: Due to its antioxidant properties, echinenone is explored for use in dietary supplements aimed at enhancing health and preventing oxidative stress-related diseases.
  • Cosmetics: Its ability to protect skin cells from oxidative damage makes it a valuable ingredient in skincare formulations.
  • Food Industry: Echinenone serves as a natural colorant and antioxidant additive in food products.
  • Pharmaceuticals: Research into its neuroprotective properties suggests potential applications in treating neurodegenerative diseases .

Studies have demonstrated that echinenone interacts with various proteins and other carotenoids within biological systems. For instance, it binds to the orange carotenoid protein (OCP), which plays a vital role in photoprotection mechanisms in cyanobacteria. This interaction enhances thermal dissipation of excess energy during photosynthesis, thus safeguarding photosystem II from damage under high light conditions . Additionally, echinenone's interactions with other carotenoids like zeaxanthin suggest synergistic effects that enhance their collective protective roles against oxidative stress.

Echinenone shares structural similarities with several other carotenoids. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
Beta-CaroteneCarotenoidPrecursor to many other carotenoids; rich source of provitamin A.
ZeaxanthinXanthophyllContains hydroxyl groups; more polar than echinenone.
LuteinXanthophyllKnown for its role in eye health; differs by additional hydroxyl groups.
AstaxanthinKetocarotenoidContains multiple keto groups; known for strong antioxidant properties.
3′-HydroxyechinenoneHydroxyl derivativeSynthesized from echinenone; involved in similar protective mechanisms.

Echinenone's unique position as a ketocarotenoid allows it to participate in specific biological activities that differ from those of other carotenoids, particularly regarding its role in thermal dissipation and protection against photodamage .

Echinone is a naturally occurring organic compound with the molecular formula C19H20O6 and a molecular weight of 344.363 grams per mole [4] [9]. This compound belongs to the class of naphthalene derivatives and represents a structurally complex molecule characterized by its naphthoquinone core structure [9]. The compound has been assigned the Chemical Abstracts Service registry number 80348-65-8, which serves as its unique chemical identifier [4] [9].

The molecular composition of echinone reflects its classification as a polyoxygenated aromatic compound, with six oxygen atoms distributed across various functional groups within the molecular framework [9]. The compound exhibits a relatively high degree of unsaturation, consistent with its aromatic naphthalene core and conjugated system [9].

PropertyValue
Molecular FormulaC19H20O6 [4] [9]
Molecular Weight344.363 g/mol [4]
Chemical Abstracts Service Number80348-65-8 [4] [9]
Empirical FormulaC19H20O6 [9]

Structural Elucidation and IUPAC Nomenclature

The International Union of Pure and Applied Chemistry systematic name for echinone is (1S)-1-(4-hydroxy-1-methoxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate [9]. This nomenclature reflects the compound's complex structural architecture, which incorporates multiple functional groups and a defined stereochemical configuration [9].

The structural framework of echinone consists of a naphthalene ring system that has been modified through the introduction of quinone functionality at positions 5 and 8, creating a 1,4-naphthoquinone core [9]. The compound features a methoxy group at position 1 and a hydroxyl group at position 4 of the naphthalene ring [9]. Additionally, echinone possesses a side chain containing a prenyl-like moiety with an acetate ester functionality [9].

The stereochemistry at the chiral center is designated as (1S), indicating the specific three-dimensional arrangement of substituents around this asymmetric carbon atom [4] [9]. The InChI key for echinone is SCIUCADXFKAPEB-INIZCTEOSA-N, which provides a standardized representation of its molecular structure [4].

Structural FeatureDescription
International Union of Pure and Applied Chemistry Name(1S)-1-(4-hydroxy-1-methoxy-5,8-dioxo-5,8-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl acetate [9]
Chemical ClassNaphthalene derivative, Naphthoquinone [9]
Functional GroupsAcetate ester, Hydroxy-1,4-naphthoquinone, Methoxy group [9]
Stereochemistry(1S) configuration at the chiral center [4] [9]
InChI KeySCIUCADXFKAPEB-INIZCTEOSA-N [4]

Physical and Chemical Properties

Echinone exhibits distinctive physical and chemical properties that are characteristic of naphthoquinone derivatives [3] [9]. The compound appears as a solid material with a dark red to very dark red coloration, which is typical of quinone-containing compounds [3]. The melting point of echinone has been determined to be in the range of 178-180 degrees Celsius, indicating good thermal stability under normal conditions [3].

The solubility profile of echinone demonstrates limited solubility in various organic solvents [3]. The compound shows slight solubility in chloroform, diethyl ether, and methanol, which is consistent with its moderately polar nature due to the presence of both hydrophobic aromatic regions and polar functional groups [3]. This solubility behavior is important for analytical procedures and potential applications in organic synthesis [3].

Echinone exhibits notable stability characteristics, being sensitive to both light and temperature [3]. This photosensitivity is a common feature among quinone compounds and requires careful handling and storage conditions to maintain compound integrity [29]. The compound remains stable under normal storage conditions but may undergo degradation when exposed to extreme light or heat [29].

PropertyValue
Molecular FormulaC19H20O6 [4] [9]
Molecular Weight344.363 g/mol [4]
Physical StateSolid [3]
ColorDark Red to Very Dark Red [3]
Melting Point178-180°C [3]
Solubility in ChloroformSlightly soluble [3]
Solubility in Diethyl EtherSlightly soluble [3]
Solubility in MethanolSlightly soluble [3]
StabilityLight Sensitive, Temperature Sensitive [3] [29]

Spectroscopic Characterization

The spectroscopic characterization of echinone provides comprehensive information about its molecular structure and electronic properties [9] [21]. Ultraviolet-visible spectroscopy reveals that echinone exhibits an absorption maximum at 459 nanometers with a tolerance of ±5 nanometers [3] [9]. This absorption band is characteristic of the extended conjugated system present in the naphthoquinone chromophore [18] [22].

Mass spectrometry analysis of echinone typically shows the molecular ion peak [M+H]+ at mass-to-charge ratio 345, corresponding to the protonated molecular ion [9]. The fragmentation pattern includes characteristic loss of the acetate group, resulting in fragment ions at mass-to-charge ratio 285 [9]. This fragmentation behavior is consistent with the presence of the acetate ester functionality in the molecular structure [9].

Nuclear magnetic resonance spectroscopy provides detailed structural information about echinone [11] [24]. Proton nuclear magnetic resonance spectroscopy reveals signals for aromatic protons in the region of 6-8 parts per million, characteristic of the naphthalene ring system [24]. The methoxy group typically appears as a singlet around 3.8 parts per million, while the acetate methyl group resonates near 2.0 parts per million [24]. Carbon-13 nuclear magnetic resonance spectroscopy shows carbonyl signals in the range of 170-180 parts per million, corresponding to the quinone and acetate carbonyl groups, while aromatic carbons appear in the 120-160 parts per million region [11] [24].

Infrared spectroscopy of echinone displays characteristic absorption bands corresponding to its functional groups [18]. The carbonyl stretching vibrations of both the quinone and acetate groups are observed in the appropriate frequency ranges, providing confirmation of these structural features [18].

Spectroscopic MethodKey Features
Ultraviolet-visible SpectroscopyAbsorption maximum at 459 nm (±5 nm) [3] [9]
Infrared SpectroscopyCharacteristic carbonyl stretching bands for quinone and acetate groups [18]
Mass SpectrometryMolecular ion [M+H]+ at mass-to-charge ratio 345, fragment ions include mass-to-charge ratio 285 (loss of acetate) [9]
Proton Nuclear Magnetic ResonanceSignals for aromatic protons (6-8 parts per million), methoxy group (~3.8 parts per million), acetate (~2.0 parts per million) [24]
Carbon-13 Nuclear Magnetic ResonanceCarbonyl signals (170-180 parts per million), aromatic carbons (120-160 parts per million) [11] [24]

XLogP3

3.3

Other CAS

80348-65-8

Wikipedia

Echinone

Dates

Last modified: 02-18-2024

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